ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-ylmethyl derivatives and phenylbenzoyl compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazatricyclo structure. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The phenylbenzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furimazine Derivatives: Compounds with similar furan-based structures used in bioluminescence applications.
Indole Derivatives: Compounds with similar heterocyclic systems used in medicinal chemistry.
β-Lactams: Compounds with similar functional groups used in antibiotic synthesis.
Uniqueness
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of multiple functional groups and its triazatricyclo structure, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C32H24N4O5 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C32H24N4O5/c1-2-40-32(39)26-19-25-28(33-27-12-6-7-17-35(27)31(25)38)36(20-24-11-8-18-41-24)29(26)34-30(37)23-15-13-22(14-16-23)21-9-4-3-5-10-21/h3-19H,2,20H2,1H3 |
InChI Key |
XZUZBLKSRNNIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC6=CC=CO6 |
Origin of Product |
United States |
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